molecular formula C11H22N2 B1390472 4-Methyl-4-(piperidin-1-yl)piperidine CAS No. 801979-80-6

4-Methyl-4-(piperidin-1-yl)piperidine

Cat. No.: B1390472
CAS No.: 801979-80-6
M. Wt: 182.31 g/mol
InChI Key: YYWYHZFXVMEZGK-UHFFFAOYSA-N
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Description

4-Methyl-4-(piperidin-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is notable for its structural features, which include a piperidine ring substituted with a methyl group and another piperidine ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(piperidin-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methylpiperidine with piperidine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C to room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(piperidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert it into different reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

4-Methyl-4-(piperidin-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze acetylcholine neurotransmitters released into the synaptic cleft, terminating signal transduction at the neuromuscular junction . This action is crucial in regulating neurotransmission and maintaining proper neural function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(piperidin-1-yl)piperidine is unique due to its dual piperidine rings and the presence of a methyl group, which confer specific chemical properties and reactivity. This structural uniqueness makes it valuable in diverse applications, from pharmaceuticals to industrial chemistry.

Properties

IUPAC Name

4-methyl-4-piperidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWYHZFXVMEZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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